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Compound of Interest

Compound Name: 2,6-Dinitroanisole

Cat. No.: B1268829 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-
Dinitroanisole, a compound of interest for researchers and professionals in drug development

and materials science. The following sections detail its Infrared (IR), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS) characteristics, offering a foundational

dataset for its identification and characterization.

Spectroscopic Data Summary
The quantitative spectroscopic data for 2,6-Dinitroanisole and a key precursor, 1-chloro-2,6-

dinitrobenzene, are summarized in the tables below. This allows for a comparative

understanding of their structural features.

Infrared (IR) Spectroscopy
While specific IR absorption bands for 2,6-Dinitroanisole were not available in the surveyed

literature, the typical spectral regions for aromatic nitro compounds are well-established.

Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹.[1][2] Carbon-

carbon stretching vibrations within the aromatic ring typically appear in the 1600-1585 cm⁻¹

and 1500-1400 cm⁻¹ regions.[1] The nitro group (NO₂) characteristically shows strong

asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹,

respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed ¹H NMR data for the direct precursor, 1-chloro-2,6-dinitrobenzene, provides valuable

insight into the expected spectrum of 2,6-Dinitroanisole. The substitution of the chloro group

with a methoxy group would lead to an upfield shift of the adjacent aromatic protons and the

appearance of a singlet for the methoxy protons.

Compound Proton (Position)
Chemical Shift (δ,

ppm)
Solvent

1-chloro-2,6-

dinitrobenzene
H-4 8.00 (d, 8.1Hz) CDCl₃

H-3, H-5 7.62 (t, 8.1Hz) CDCl₃

Note: The ¹H NMR chemical shift values for 1-chloro-2,6-dinitrobenzene were determined from

an isomeric mixture[3].

Mass Spectrometry (MS)
The mass spectrum of 2,6-Dinitroanisole provides key information about its molecular weight

and fragmentation pattern under electron ionization.

Parameter Value (m/z)

Molecular Ion [M]⁺ 198.13

Top Peak 168

2nd Highest Peak 63

3rd Highest Peak 91

Data sourced from PubChem[4].

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These are representative of standard methodologies for the analysis of aromatic

nitro compounds.
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FT-IR Spectroscopy
Sample Preparation: For solid samples, a small amount of 2,6-Dinitroanisole is finely

ground with dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet. Alternatively, a solution can be prepared using a suitable solvent (e.g.,

chloroform) and analyzed in a liquid cell.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the KBr pellet or solvent is first recorded. The

sample is then placed in the IR beam path, and the spectrum is acquired over a typical range

of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

NMR Spectroscopy
Sample Preparation: Approximately 5-25 mg of 2,6-Dinitroanisole is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added.

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300

MHz or higher) is used.

Data Acquisition: The sample is placed in the magnet, and the magnetic field is shimmed to

achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a

proton-decoupled pulse sequence is typically employed.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2,6-Dinitroanisole is prepared in a volatile organic

solvent, such as dichloromethane or acetone.
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Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

The GC is equipped with a capillary column suitable for separating nitroaromatic

compounds.

GC Separation: A small volume of the sample is injected into the heated inlet of the GC,

where it is vaporized. The sample is carried through the column by an inert carrier gas (e.g.,

helium). The column temperature is programmed to ramp up, allowing for the separation of

different components based on their boiling points and interactions with the column's

stationary phase.

MS Analysis: As the separated components elute from the GC column, they enter the ion

source of the mass spectrometer. Here, they are ionized (typically by electron impact), and

the resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded,

allowing for the identification of the compound based on its mass spectrum and retention

time.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-Dinitroanisole.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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